molecular formula C22H25FN2O B5545472 [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone

Cat. No.: B5545472
M. Wt: 352.4 g/mol
InChI Key: KWNMQFKLFVBQTC-CTNGQTDRSA-N
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Description

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropylpyrrolidine ring and a fluoromethylphenyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropylpyrrolidine ring and the introduction of the fluoromethylphenyl group. Common reagents used in these reactions include cyclopropylamine, pyrrolidine derivatives, and fluoromethylbenzene. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently. Techniques such as catalytic hydrogenation, selective fluorination, and advanced purification methods are employed to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

    Trimethoxyphenylsilane: A silane compound with three methoxy groups.

Uniqueness

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone is unique due to its specific structural features, such as the cyclopropylpyrrolidine ring and the fluoromethylphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O/c1-14-6-7-15(11-20(14)23)10-17-4-2-3-5-18(17)22(26)25-12-19(16-8-9-16)21(24)13-25/h2-7,11,16,19,21H,8-10,12-13,24H2,1H3/t19-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNMQFKLFVBQTC-CTNGQTDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3CC(C(C3)N)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3C[C@@H]([C@H](C3)N)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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